4-Hydroxy-3-methyl-2-butanone

Descripción

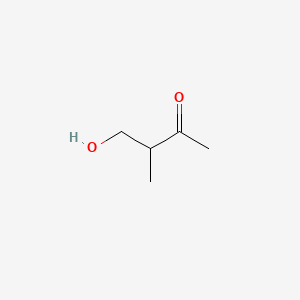

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSRECWZBBJOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871018 | |

| Record name | 4-Hydroxy-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-64-4 | |

| Record name | 4-Hydroxy-3-methyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylbutan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3393-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methyl-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-3-methyl-2-butanone, a beta-hydroxy ketone of interest in various chemical and pharmaceutical research fields. The document details its structural characteristics, physicochemical properties, spectral data, and safety information. Furthermore, it outlines experimental protocols for its synthesis and purification and explores potential signaling pathways based on the known biological activities of related beta-hydroxy ketones.

Chemical and Physical Properties

This compound, with the CAS number 3393-64-4, is a clear, colorless liquid.[1] It is classified as a beta-hydroxy ketone, a structural motif present in several biologically active molecules and pharmaceutical compounds.[2][3][4]

Structural and General Information

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-3-methylbutan-2-one | [2] |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [2] |

| CAS Number | 3393-64-4 | [2] |

| Canonical SMILES | CC(C(=O)C)CO | [5] |

| InChIKey | VVSRECWZBBJOTG-UHFFFAOYSA-N | [2] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Melting Point | 2.5 °C (estimate) | [1] |

| Boiling Point | 90-95 °C at 15 mmHg | [1] |

| Density | 0.993 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.438 | [1] |

| Flash Point | 78 °C | [6] |

| Water Solubility | Soluble (1e+006 mg/L at 25 °C, est.) | [7] |

| logP (o/w) | -0.440 (estimate) | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its structure. The chemical shifts (ppm) and coupling constants (Hz) are indicative of the different proton environments within the molecule.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. A strong absorption is observed for the carbonyl group (C=O) of the ketone, typically in the range of 1700-1725 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (O-H) stretch is also present, usually in the region of 3200-3600 cm⁻¹.[9][10]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with its structure, with characteristic losses of small neutral molecules such as water and methyl groups.[1][11] The fragmentation of ketones often involves cleavage alpha to the carbonyl group, leading to the formation of stable acylium ions.[12][13][14]

Experimental Protocols

Synthesis of this compound via Aldol Condensation

The synthesis of beta-hydroxy ketones like this compound is commonly achieved through an aldol reaction.[4][15][16] The following protocol is a representative example based on the condensation of a ketone with an aldehyde.[17]

Materials:

-

Aldehyde (e.g., formaldehyde)

-

Ketone (e.g., 2-butanone)

-

Base catalyst (e.g., sodium hydroxide or potassium hydroxide)

-

Solvent (e.g., water, ethanol)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Dissolve the ketone in the chosen solvent in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add the base catalyst to the cooled ketone solution while stirring.

-

Add the aldehyde dropwise to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature.

-

Neutralize the reaction mixture with an acid.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by distillation.

Potential Signaling Pathways of Beta-Hydroxy Ketones

While direct studies on the signaling pathways of this compound are limited, research on the structurally related and endogenous beta-hydroxy ketone, β-hydroxybutyrate (BHB), provides valuable insights into potential mechanisms of action for this class of compounds.[6][18] These pathways are of significant interest in drug development for their implications in metabolic diseases, inflammation, and neurodegenerative disorders.[19]

The signaling functions of BHB can be broadly categorized into receptor-mediated and non-receptor-mediated pathways.[6][19]

Receptor-Mediated Signaling

BHB is known to interact with specific G-protein coupled receptors (GPCRs), namely HCAR2 (GPR109A) and FFAR3 (GPR41).[19][20] Activation of these receptors can lead to downstream effects such as the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of protein kinase A (PKA) activity.[19] These pathways are implicated in regulating lipolysis, inflammation, and sympathetic nervous system activity.[6][8]

Non-Receptor-Mediated Signaling

BHB can also exert its effects independently of cell surface receptors. One of the key mechanisms is the inhibition of Class I histone deacetylases (HDACs).[6][18] By inhibiting HDACs, BHB can lead to an increase in histone acetylation, which in turn can alter gene expression.[6][18] This epigenetic modification has been linked to the upregulation of antioxidant genes and other protective cellular responses.[8] Furthermore, BHB has been shown to directly inhibit the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing the production of pro-inflammatory cytokines.[8][20]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[6] It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[6] Avoid contact with skin and eyes.[6] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[6]

Conclusion

This compound is a beta-hydroxy ketone with well-defined chemical and physical properties. While its biological activities have not been extensively studied, the known signaling roles of the related compound β-hydroxybutyrate suggest that it may possess interesting pharmacological properties. The information provided in this technical guide serves as a valuable resource for researchers and scientists working with this compound and highlights its potential for further investigation in the field of drug development.

References

- 1. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. foundmyfitness.com [foundmyfitness.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxy ketone - Wikipedia [en.wikipedia.org]

- 5. This compound|lookchem [lookchem.com]

- 6. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 3393-64-4 [thegoodscentscompany.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. This compound(3393-64-4) IR Spectrum [chemicalbook.com]

- 10. 2-Butanone, 4-hydroxy-3-methyl- [webbook.nist.gov]

- 11. 2-Butanone, 4-hydroxy-3-methyl- [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]

- 18. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ketone bodies as chemical signals for the immune system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-3-methyl-2-butanone (CAS 3393-64-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methyl-2-butanone (CAS 3393-64-4), a beta-hydroxy ketone of interest in various scientific domains. The document consolidates available data on its physicochemical properties, synthesis, and spectral characteristics. While specific biological and toxicological data for this compound are limited, this guide explores the broader context of beta-hydroxy ketones, including their potential as pharmaceutical intermediates and their role in biological systems. Methodologies for synthesis and analysis are presented based on established chemical principles and data for structurally related compounds.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 3393-64-4 | [2][3][4] |

| Molecular Formula | C₅H₁₀O₂ | [3][4] |

| Molecular Weight | 102.13 g/mol | [3] |

| IUPAC Name | 4-hydroxy-3-methylbutan-2-one | [1][3][4] |

| Synonyms | 3-(Hydroxymethyl)-2-butanone, 4-Hydroxy-3-methylbutan-2-one | [4][5] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 90 - 95 °C / 194 - 203 °F; 189.77 °C (estimated)[2] | [2] |

| Density | 0.993 g/cm³ | |

| Refractive Index | 1.438 @ 20 °C | [2] |

| Flash Point | 81 °C / 177.8 °F | |

| Solubility | Soluble in water | [2] |

| logP (o/w) | -0.440 (estimated) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[6]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.[6]

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups. For this compound, characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) groups are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.

Synthesis Protocols

Aldol Condensation Approach

A potential synthetic route involves the base-catalyzed aldol condensation of propanal with acetone.

Reaction Scheme:

Experimental Protocol (General Procedure):

-

Reaction Setup: A reaction vessel is charged with acetone, which serves as both a reactant and a solvent. The vessel is cooled in an ice bath.

-

Catalyst Addition: A catalytic amount of a base, such as aqueous sodium hydroxide, is added to the acetone with stirring.

-

Aldehyde Addition: Propanal is added dropwise to the cooled acetone-base mixture. The temperature is carefully monitored and maintained at a low level to favor the formation of the β-hydroxy ketone and minimize side reactions, including self-condensation and dehydration.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is neutralized with a weak acid. The product is then extracted with an organic solvent.

-

Purification: The extracted product is purified using techniques like distillation under reduced pressure to obtain pure this compound.

Biological Activity and Potential Applications

Specific biological activity data for this compound is scarce in publicly available literature. However, the broader class of β-hydroxy ketones has been investigated for various biological effects.

Anticancer Potential

Some studies have explored β'-hydroxy-α,β-unsaturated ketones as a pharmacophore for the design of anticancer drugs.[7] These compounds have shown in vitro antiproliferative activity against human solid tumor cell lines.[7] The mechanism of action for some of these compounds involves cell cycle arrest and induction of apoptosis.[7] While this compound itself is not an α,β-unsaturated ketone, it could serve as a precursor or a structural motif in the development of more complex, biologically active molecules.

Metabolic Role

In the context of metabolism, the related compound 3-hydroxy-2-butanone (acetoin) is a known metabolite in various organisms.[8][9] Studies on the metabolism of 2-butanone in humans and animals have identified 3-hydroxy-2-butanone as a urinary metabolite.[9] This suggests that enzymatic pathways exist for the hydroxylation of ketones, which could potentially be relevant to the metabolism or biological transformation of this compound.

Analytical Methods

The analysis of this compound can be performed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The compound would be separated on a GC column and subsequently identified based on its mass spectrum.

Experimental Protocol (General GC-MS Analysis):

-

Sample Preparation: The sample containing this compound is dissolved in a suitable volatile solvent.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase of the column.

-

Detection and Analysis: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Safety and Toxicology

For the structurally related compound 4-hydroxy-4-methyl-2-pentanone, it is reported to have low acute toxicity via oral and dermal routes. It is not considered to be a skin irritant but is classified as irritating to the eyes. Based on available data, it is not likely to be genotoxic.

Given the lack of specific data, this compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a beta-hydroxy ketone with well-defined physicochemical properties. While its specific biological functions and toxicological profile are not extensively documented, its structural class suggests potential for further investigation, particularly in the context of pharmaceutical development. The synthesis and analytical methods outlined in this guide provide a foundation for researchers and scientists working with this compound. Further studies are warranted to fully elucidate its biological activities and potential applications.

References

- 1. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]

- 2. Amplite® Fluorimetric Beta-Hydroxybutyrate (Ketone Body) Assay Kit | AAT Bioquest [aatbio.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Butanone, 4-hydroxy-3-methyl- [webbook.nist.gov]

- 6. This compound(3393-64-4) 13C NMR spectrum [chemicalbook.com]

- 7. Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 3-Hydroxy-2-Butanone Pathway Is Required for Pectobacterium carotovorum Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Hydroxy-3-methyl-2-butanone

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 4-Hydroxy-3-methyl-2-butanone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Chemical Properties

This compound, a beta-hydroxy ketone, is a clear, colorless liquid.[1] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 3393-64-4 | [2][3][4][5][6] |

| Molecular Formula | C5H10O2 | [2][3][4][5][6][7][8] |

| Molecular Weight | 102.13 g/mol | [6][9] |

| IUPAC Name | 4-hydroxy-3-methylbutan-2-one | [9] |

| Synonyms | 3-(Hydroxymethyl)-2-butanone, 4-Hydroxy-3-methylbutan-2-one | [2][3][4][5][8] |

| SMILES | CC(CO)C(C)=O | [10] |

| InChIKey | VVSRECWZBBJOTG-UHFFFAOYSA-N | [2][3][4][5] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 2.5°C (estimate) | |

| Boiling Point | 90-95 °C at 15 mmHg | |

| Density | 0.993 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.438 |

Below is a visualization of the molecular structure of this compound.

Caption: 2D representation of the this compound molecule.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR | A: 3.75 ppm, B: 3.68 ppm, C: 2.69 ppm, D: 2.7 ppm, E: 2.206 ppm, F: 1.134 ppm | [2][7] |

| ¹³C NMR | Data available, specific shifts not fully detailed in search results. | [7] |

| Mass Spectrometry (MS) | Molecular Ion (M+): 102 | [2] |

| Infrared (IR) Spectroscopy | Data available from NIST/EPA Gas-Phase Infrared Database. | [3][4] |

Experimental Protocols

Synthesis of this compound

While a definitive, detailed protocol for the synthesis of this compound was not found in the search results, a general procedure can be inferred from the synthesis of similar beta-hydroxy ketones. One common method is the aldol condensation. A plausible synthetic workflow is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and thermometer is charged with propan-2-one (acetone) and a suitable solvent under an inert atmosphere.

-

Base Addition: A base catalyst (e.g., sodium hydroxide, potassium carbonate) is added to the acetone.

-

Aldol Addition: 2-Hydroxyacetaldehyde is added dropwise to the reaction mixture while maintaining a low temperature to control the reaction rate and minimize side reactions.

-

Quenching and Work-up: After the reaction is complete, the mixture is neutralized with a dilute acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure this compound.

Analytical Methods

The analysis of this compound typically involves chromatographic and spectroscopic techniques. While a specific protocol for this compound is not detailed, the following methodology for the related compound 4-hydroxy-2-butanone can be adapted.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS): [11][12]

-

System: Agilent 7890 GC system with a mass spectrometry detector.[11][12]

-

Column: 30 m × 0.25 mm × 0.25 μm BP-WAX capillary column.[11][12]

-

Temperature Program:

Biological Activity and Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways in eukaryotes is not available in the reviewed literature. However, its constitutional isomer, 3-hydroxy-2-butanone (acetoin), is a key component of the 2,3-butanediol pathway in some bacteria, which is linked to pathogenesis.[13]

The 2,3-Butanediol Pathway in Pectobacterium carotovorum

In the plant pathogen Pectobacterium carotovorum, the 2,3-butanediol pathway contributes to virulence.[13] The pathway involves the conversion of pyruvate to acetoin (3-hydroxy-2-butanone) and subsequently to 2,3-butanediol.[13] This process helps in the alkalinization of the environment, which is favorable for the activity of pectate lyases, enzymes that degrade plant cell walls.[13]

Caption: The 2,3-butanediol pathway in Pectobacterium carotovorum.

General Biological Role of Beta-Hydroxy Ketones

While specific data for this compound is lacking, the broader class of ketone bodies, such as beta-hydroxybutyrate, are known to have significant biological roles. They serve as an alternative energy source for the brain during periods of low glucose availability.[14] Furthermore, beta-hydroxybutyrate can act as a signaling molecule, inhibiting histone deacetylases and influencing gene expression related to oxidative stress and neuroprotection.[14][15] It is plausible that other beta-hydroxy ketones could exhibit some signaling properties, but this remains an area for further investigation.

References

- 1. Ultrasensitive method for the determination of 4-hydroxy-1-(3-pyridyl)-1-butanone-releasing DNA adducts by gas chromatography-high resolution mass spectrometry in mucosal biopsies of the lower esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(3393-64-4) MS spectrum [chemicalbook.com]

- 3. 2-Butanone, 4-hydroxy-3-methyl- [webbook.nist.gov]

- 4. 2-Butanone, 4-hydroxy-3-methyl- [webbook.nist.gov]

- 5. 2-Butanone, 4-hydroxy-3-methyl- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound(3393-64-4) 13C NMR spectrum [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 4-Hydroxy-3-methylbutan-2-one | C5H10O2 | CID 18829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [stenutz.eu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The 3-Hydroxy-2-Butanone Pathway Is Required for Pectobacterium carotovorum Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. community.gethealthspan.com [community.gethealthspan.com]

- 15. foundmyfitness.com [foundmyfitness.com]

4-Hydroxy-3-methyl-2-butanone synonyms and isomers

An In-depth Technical Guide to 4-Hydroxy-3-methyl-2-butanone: Synonyms, Isomers, and Physicochemical Properties

Nomenclature and Identification

This compound is a beta-hydroxy ketone with the chemical formula C₅H₁₀O₂. A comprehensive list of its synonyms and chemical identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Source |

| IUPAC Name | 4-hydroxy-3-methylbutan-2-one | PubChem[1] |

| CAS Number | 3393-64-4 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₅H₁₀O₂ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 102.13 g/mol | Santa Cruz Biotechnology[2] |

| InChI | InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h4,6H,3H2,1-2H3 | PubChem[1] |

| InChIKey | VVSRECWZBBJOTG-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(CO)C(=O)C | PubChem[1] |

| Synonyms | 2-Butanone, 4-hydroxy-3-methyl- | The Good Scents Company[3] |

| 3-(Hydroxymethyl)-2-butanone | NIST[4] | |

| 4-Hydroxy-3-methyl-butan-2-one | Guidechem[5] | |

| 3-Methyl-4-hydroxy-2-butanone | Guidechem[5] | |

| 2-Methyl-3-oxo-1-butanol | Guidechem[5] | |

| 1-hydroxy 2-methyl but-3-one | Guidechem[5] | |

| 1-Hydroxy-2-methyl-3-butanone | Guidechem[5] | |

| 2-Acetyl-propylalkohol | Guidechem[5] | |

| EINECS Number | 222-238-6 | Guidechem[5] |

| PubChem CID | 18829 | PubChem[1] |

Isomers

The structural formula of this compound allows for several constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers share the same molecular formula (C₅H₁₀O₂) but have different connectivity of atoms. A list of identified constitutional isomers is presented in Table 2.

Table 2: Constitutional Isomers of this compound

| Isomer Name | CAS Number | Structure |

| 1-Hydroxy-2-butanone | 5077-67-8 | CH₃CH₂C(=O)CH₂OH |

| 3-Hydroxy-3-methyl-2-butanone | 115-22-0 | CH₃C(=O)C(OH)(CH₃)₂ |

| 4-Hydroxy-2-butanone | 590-90-9 | CH₃C(=O)CH₂CH₂OH |

| 3-Hydroxy-2-butanone, (±)- | 52217-02-4 | CH₃CH(OH)C(=O)CH₃ |

| Ethoxyprop-2-enol | - | CH₂=CH-O-CH₂CH₃ |

| Ethyl-1,3-dioxolane | - | C₂H₅-C₄H₇O₂ |

| Ethyl propanoate | 105-37-3 | CH₃CH₂C(=O)OCH₂CH₃ |

| 2-Hydroxy-2,2-dimethylpropanal | - | (CH₃)₂C(OH)CHO |

| 4-Hydroxy-3-(hydroxymethyl)butan-2-one | 2531-70-6 | CH₃C(=O)CH(CH₂OH)₂ |

Note: Some structures are represented by their chemical formula or a descriptive name when a simple line structure is not available from the search results.

Stereoisomers

This compound possesses a chiral center at the third carbon atom, leading to the existence of two enantiomers: (R)-4-hydroxy-3-methyl-2-butanone and (S)-4-hydroxy-3-methyl-2-butanone. The relationship between these is illustrated in the diagram below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 3.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 185 °C | Stenutz[6] |

| Refractive Index | 1.433 | Stenutz[6] |

| Specific Gravity | 0.99300 @ 25.00 °C | The Good Scents Company[3] |

| Vapor Pressure | 0.200000 mmHg @ 25.00 °C (est) | The Good Scents Company[3] |

| Flash Point | 179.00 °F. TCC ( 81.67 °C. ) | The Good Scents Company[3] |

| logP (o/w) | -0.440 (est) | The Good Scents Company[3] |

| Solubility in water | 1e+006 mg/L @ 25 °C (est) | The Good Scents Company[3] |

| Topological Polar Surface Area | 37.3 Ų | Guidechem[5] |

| Rotatable Bond Count | 2 | Guidechem[5] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[5] |

| Complexity | 68.5 | Guidechem[5] |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound. A summary of available data is presented in Table 4.

Table 4: Spectroscopic Data for this compound

| Spectroscopy Type | Data Highlights | Source |

| ¹H NMR | 90 MHz in CDCl₃ | Guidechem[5] |

| ¹³C NMR | in CDCl₃ | Guidechem[5] |

| Mass Spectrometry | Electron Ionization (EI) | Guidechem[5] |

| IR Spectroscopy | Liquid film | Guidechem[5] |

Note: For detailed spectra, please refer to the sources provided.

Synthesis

A specific, detailed, and experimentally validated protocol for the synthesis of this compound was not found in the reviewed literature. However, based on the synthesis of the analogous compound 4-hydroxy-2-butanone, a plausible synthetic route would involve the aldol condensation of 2-butanone with formaldehyde.[7][8][9] This reaction is typically base-catalyzed.

A proposed workflow for this synthesis is outlined below. It is critical to note that this is a hypothetical protocol and would require experimental validation and optimization.

Biological Activity and Pathways

Currently, there is a notable lack of specific information in the public domain regarding the metabolic fate, signaling pathways, or detailed biological activities of this compound. The available literature primarily focuses on its chemical properties and synthesis of related compounds. Further research is required to elucidate its role, if any, in biological systems and its potential applications in drug development. Some related compounds, such as 4-hydroxy-2-butanone, are known to be intermediates in pharmaceutical synthesis.[7]

Conclusion

This technical guide provides a consolidated resource on the synonyms, isomers, and physicochemical properties of this compound. While a definitive, experimentally validated synthesis protocol and information on its biological role are currently lacking in the available literature, the provided data serves as a valuable starting point for researchers. The proposed synthetic workflow offers a logical approach for its preparation, which awaits experimental verification. Future studies are warranted to explore the biological significance of this compound.

References

- 1. 4-Hydroxy-3-methylbutan-2-one | C5H10O2 | CID 18829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. thegoodscentscompany.com [thegoodscentscompany.com]

- 4. 2-Butanone, 4-hydroxy-3-methyl- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound [stenutz.eu]

- 7. Page loading... [guidechem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-3-methyl-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Hydroxy-3-methyl-2-butanone (CAS No. 3393-64-4), a beta-hydroxy ketone of interest in various chemical and pharmaceutical research domains.[1][2] This document outlines its key physical constants, detailed experimental protocols for their determination, and a logical workflow for the characterization of such compounds.

Core Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid.[2] Its molecular structure and fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Appearance | Clear, colorless to yellow liquid |

| Boiling Point | 189.77 °C @ 760 mmHg (estimated) 90-95 °C @ 15 mmHg (lit.) |

| Melting Point | 2.5 °C (estimated) |

| Specific Gravity | 0.993 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.438 (lit.) |

| Flash Point | 81.67 °C (179.00 °F) - Closed Cup |

| Water Solubility | 1,000,000 mg/L at 25 °C (estimated) |

| Vapor Pressure | 0.2 mmHg at 25 °C (estimated) |

Note: Some values are estimated based on computational models, while others are experimentally determined ("lit.").

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] A common laboratory method for small samples is the capillary method.[4][5]

-

Apparatus: Thiele tube or an aluminum heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[5]

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.[4][6]

-

A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[3][5]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is heated slowly and uniformly in a Thiele tube or heating block.[5]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates the liquid's vapor pressure has overcome the external pressure.[5]

-

The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Density, the mass per unit volume, is a fundamental physical property.[7] The pycnometer method is a highly accurate technique for determining the density of liquids.[7]

-

Apparatus: Pycnometer (a glass flask with a specific, calibrated volume), analytical balance.[7]

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured while empty (m₁).

-

The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m₂). The volume of the pycnometer (V) can be calculated from the mass of the water (m₂ - m₁) and its known density.

-

The pycnometer is emptied, dried, and then filled with the sample liquid (this compound).

-

The mass of the pycnometer filled with the sample is measured (m₃).

-

The mass of the sample liquid is calculated (m₃ - m₁).

-

The density of the sample is determined by dividing the mass of the sample by the volume of the pycnometer.

-

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment.[8] The Abbe refractometer is the most common instrument for this measurement.[9]

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically sodium D-line, 589 nm).

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.[10]

-

A few drops of the liquid sample are placed on the surface of the lower prism.[10]

-

The prisms are closed and clamped together, ensuring the liquid spreads evenly.

-

Water from a constant temperature bath (typically 20°C) is circulated through the jackets surrounding the prisms to maintain a stable temperature.[10]

-

The light source is positioned, and the user looks through the eyepiece, adjusting the mirror to achieve optimal illumination.[10]

-

The coarse and fine adjustment knobs are turned until the boundary between the light and dark regions appears sharp and is centered on the crosshairs.[10]

-

The refractive index value is read directly from the instrument's scale.

-

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[11] The closed-cup method is preferred for its higher precision and simulation of contained environments.[11][12] The Pensky-Martens closed-cup tester is a standard apparatus.[11][13]

-

Apparatus: Pensky-Martens closed-cup tester, which includes a sample cup with a lid, a stirrer, an ignition source applicator, and a thermometer.[13]

-

Procedure:

-

The sample is poured into the test cup to a specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals (e.g., every 1°C), the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.[13][14]

-

The test is continued until a distinct flash is observed inside the cup upon application of the ignition source.[14]

-

The temperature at which this flash occurs is recorded as the flash point. The reading is typically corrected for barometric pressure.

-

Logical Workflow for Physical Property Determination

The characterization of a novel or uncharacterized liquid compound follows a logical progression of experiments. The workflow below illustrates the typical sequence for determining the physical properties discussed.

References

- 1. 4-Hydroxy-3-methylbutan-2-one | C5H10O2 | CID 18829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. mt.com [mt.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. davjalandhar.com [davjalandhar.com]

- 11. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 12. labcompare.com [labcompare.com]

- 13. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 14. aidic.it [aidic.it]

Spectroscopic Profile of 4-Hydroxy-3-methyl-2-butanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Hydroxy-3-methyl-2-butanone (CAS: 3393-64-4), a beta-hydroxy ketone of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for each analytical technique are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| A | 3.75 | dd | J(A,B) = -11.1, J(A,C) = 6.8 | -CH₂OH (diastereotopic H) |

| B | 3.68 | dd | J(A,B) = -11.1, J(B,C) = 4.9 | -CH₂OH (diastereotopic H) |

| C | 2.69 | m | - | -CH(CH₃)- |

| E | 2.206 | s | J(E,C) = 0.25 | -C(O)CH₃ |

| F | 1.134 | d | J(C,F) = 7.3 | -CH(CH₃)- |

Data sourced from ChemicalBook.[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 214.5 | C=O (Ketone) |

| 65.8 | -CH₂OH |

| 49.3 | -CH(CH₃)- |

| 26.1 | -C(O)CH₃ |

| 12.0 | -CH(CH₃)- |

Note: Specific peak assignments are based on typical chemical shifts for similar functional groups. The exact data source for these shifts was not explicitly detailed in the initial search results.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid organic compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

Instrument Setup and Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds between scans.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[3] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[3]

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the TMS reference signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2970, 2930 | Medium-Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1460, 1370 | Medium | C-H bend (alkane) |

| ~1050 | Medium-Strong | C-O stretch (alcohol) |

Note: The listed wavenumbers are characteristic absorption bands for the functional groups present in this compound. Specific peak values can be found on spectral databases such as the NIST WebBook.[4]

Experimental Protocol for FT-IR Spectroscopy (Neat Liquid)

The following protocol is for obtaining an FT-IR spectrum of a pure liquid sample.

Sample Preparation:

-

Ensure the sample is free of water and other impurities that may interfere with the spectrum.

-

For the neat liquid technique, place a small drop of this compound directly onto one KBr (potassium bromide) or NaCl (sodium chloride) salt plate.[5]

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[6]

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[7] The spectral range is commonly set from 4000 to 400 cm⁻¹.[7]

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption bands with specific functional groups to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 102 | ~5 | [M]⁺ (Molecular Ion) |

| 87 | ~10 | [M - CH₃]⁺ |

| 71 | ~20 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ |

| 61 | ~30 | [C₃H₅O]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

Data sourced from NIST WebBook and PubChem.[8][9]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for obtaining an EI-mass spectrum of a volatile organic compound.

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile liquid, this is typically done via a direct insertion probe or through a gas chromatography (GC) system.[10]

-

The sample is vaporized in the ion source.[10]

Ionization and Mass Analysis:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][11] This causes the molecules to ionize and fragment.

-

The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified to determine the molecular weight of the compound.

-

The fragmentation pattern is analyzed to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound(3393-64-4) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. 2-Butanone, 4-hydroxy-3-methyl- [webbook.nist.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. 2-Butanone, 4-hydroxy-3-methyl- [webbook.nist.gov]

- 9. 4-Hydroxy-3-methylbutan-2-one | C5H10O2 | CID 18829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Fundamentals of β-Hydroxy Ketone Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of β-hydroxy ketones is a cornerstone of modern organic chemistry, providing critical chiral building blocks for a vast array of complex molecules, including natural products and pharmaceuticals. The aldol reaction, in its many variants, remains the most powerful and versatile tool for constructing this motif. This technical guide provides an in-depth exploration of the fundamental principles governing β-hydroxy ketone synthesis, with a focus on controlling both regioselectivity and stereoselectivity. It covers core mechanisms, directed and catalytic methodologies, stereochemical models, and detailed experimental protocols for key transformations. Quantitative data is summarized for comparative analysis, and all major concepts are illustrated with clear, process-oriented diagrams.

Core Principles: The Aldol Addition Reaction

The aldol addition is a carbon-carbon bond-forming reaction that unites two carbonyl compounds—one acting as a nucleophile (via its enol or enolate form) and the other as an electrophile—to form a β-hydroxy carbonyl compound.[1] The reaction can be catalyzed by either base or acid.

Base-Catalyzed Mechanism

In the presence of a base, a carbonyl compound with an α-hydrogen is deprotonated to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second molecule. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone.[1]

Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. A second molecule tautomerizes to its enol form, which then acts as the nucleophile, attacking the activated carbonyl. Deprotonation of the resulting intermediate yields the final product.[2]

Controlling Regioselectivity: Directed Aldol Reactions

When two different enolizable carbonyl compounds are reacted (a "crossed aldol" reaction), a mixture of up to four products can form, limiting synthetic utility.[3] Directed aldol reactions solve this by pre-forming the enolate of one carbonyl partner quantitatively before introducing the second carbonyl electrophile.[4] This ensures a specific, controlled reaction.

The most common method involves using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to irreversibly form the kinetic lithium enolate.[5]

Controlling Stereoselectivity

When new stereocenters are formed, controlling their relative (syn/anti) and absolute (R/S) configuration is paramount.

Diastereoselectivity: The Zimmerman-Traxler Model

The diastereoselectivity of aldol reactions involving metal enolates is often explained by the Zimmerman-Traxler model.[6] It postulates a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen.[6] The stereochemical outcome is dictated by the geometry of the enolate (E or Z) and the steric interactions of the substituents in the chair transition state.

-

Z-enolates preferentially form syn-aldol products by placing both the R¹ (enolate) and R² (aldehyde) substituents in pseudo-equatorial positions to minimize 1,3-diaxial interactions.[6]

-

E-enolates preferentially form anti-aldol products, as placing the R² group in a pseudo-equatorial position forces the R¹ group into a pseudo-axial orientation.[7]

The metal counterion significantly influences stereoselectivity; shorter metal-oxygen bonds, such as with boron, "tighten" the transition state and lead to higher diastereoselectivity compared to lithium.[1]

| Enolate Source | Aldehyde | Metal Enolate | d.r. (syn:anti) | Reference |

| Propiophenone | Benzaldehyde | Lithium (LDA/THF) | >95:5 | Heathcock, C. H. et al. J. Org. Chem. 1980 |

| 3-Pentanone | Isobutyraldehyde | Lithium (LDA/THF) | 20:80 | Heathcock, C. H. et al. J. Org. Chem. 1980 |

| S-tert-Butyl propanethioate | Isobutyraldehyde | Boron (9-BBN-OTf) | >98:2 | Evans, D. A. et al. J. Am. Chem. Soc. 1981 |

| Ketone from Table 1 | Propionaldehyde | Lithium | 80:20 | Wikipedia[1] |

| Ketone from Table 1 | Propionaldehyde | Dibutylboron | 97:3 | Wikipedia[1] |

Chelation vs. Non-Chelation Control

When the aldehyde substrate contains an α- or β-alkoxy group, a Lewis acid can chelate to both the aldehyde carbonyl and the alkoxy oxygen. This locks the conformation of the aldehyde and directs the nucleophilic attack of the enolate from the less hindered face, a phenomenon known as chelation control. Lewis acids like TiCl₄, SnCl₄, and MgBr₂ are effective chelating agents. In contrast, non-chelating Lewis acids like BF₃·OEt₂ coordinate only to the carbonyl, often leading to the opposite diastereomer via a non-chelated, Felkin-Anh-type transition state.

Enantioselectivity: Chiral Auxiliaries and Catalysis

3.3.1. Evans Chiral Auxiliaries The Evans aldol reaction employs chiral oxazolidinone auxiliaries, which are covalently attached to the carbonyl donor.[8] Enolization with dibutylboron triflate (Bu₂BOTf) and a tertiary amine selectively forms a Z-boron enolate, which reacts via a Zimmerman-Traxler transition state.[1] The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite face, resulting in excellent enantioselectivity and predictable syn-diastereoselectivity.[8][9]

| Aldehyde | Yield (%) | d.r. (syn:anti) | Reference |

| Isobutyraldehyde | 80-91 | >99:1 | Evans, D. A. et al. Org. Syn. 1990 |

| Propionaldehyde | 82 | 98:2 | BenchChem[7] |

| Acetaldehyde | 75 | 97:3 | BenchChem[7] |

| Pivaldehyde | 88 | >99:1 | BenchChem[7] |

3.3.2. Catalytic Enantioselective Aldol Reactions A more atom-economical approach is the use of chiral catalysts.[10] Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful strategy for direct aldol reactions.[11] The catalyst forms an enamine intermediate with the ketone donor, which then attacks the aldehyde. The chiral environment of the catalyst directs the stereochemical outcome.

| Aldehyde Donor | Aldehyde Acceptor | Yield (%) | d.r. (anti:syn) | ee (%) | Reference |

| Propionaldehyde | Isobutyraldehyde | 82 | 24:1 | >99 | MacMillan, D. W. C. et al. J. Am. Chem. Soc. 2002 |

| Propionaldehyde | Benzaldehyde | 81 | 19:1 | 99 | MacMillan, D. W. C. et al. J. Am. Chem. Soc. 2002 |

| Butanal | Isovaleraldehyde | 88 | >20:1 | 97 | MacMillan, D. W. C. et al. J. Am. Chem. Soc. 2002 |

The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a Lewis acid-promoted addition of a silyl enol ether to a carbonyl compound.[12][13] The silyl enol ether, a stable and isolable enolate equivalent, is activated by the Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄), which also activates the aldehyde electrophile.[12][14] This method avoids harsh basic conditions and allows for excellent control over regioselectivity.

| Silyl Enol Ether of | Aldehyde | Lewis Acid | Yield (%) | d.r. (threo:erythro) | Reference |

| Cyclohexanone | Benzaldehyde | TiCl₄ | 82 (combined) | 63:19 | Wikipedia[12][13] |

| Compound 30 | Silyl enol ether 31 | BF₃·OEt₂ | 85 | N/A | Mukaiyama et al. RSC Adv. 2023 |

| Geranylacetone | 5-methoxy salicylaldehyde | TiCl₄ | 63 | N/A | Mukaiyama et al. RSC Adv. 2023 |

Experimental Protocols

Protocol 1: Directed Aldol Reaction with a Lithium Enolate

This protocol describes the formation of a β-hydroxy ketone via a directed aldol reaction using LDA to generate a lithium enolate.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Ketone (e.g., Propiophenone)

-

Aldehyde (e.g., Benzaldehyde)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equiv) followed by the slow, dropwise addition of n-BuLi (1.05 equiv). Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form the LDA solution. Cool the solution back down to -78 °C. Slowly add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Aldol Addition: Slowly add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C and monitor by TLC.

-

Workup: Once the reaction is complete (typically 1-2 hours), quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Evans syn-Aldol Reaction

This protocol describes a highly diastereoselective and enantioselective syn-aldol reaction using an Evans oxazolidinone auxiliary.[5]

Materials:

-

N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans auxiliary derivative, 1.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

-

Triethylamine (Et₃N, 1.2 equiv)

-

Aldehyde (e.g., Isobutyraldehyde, 1.2 equiv)

-

Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide

Procedure:

-

Enolate Formation: To a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂. Cool the solution to 0 °C. Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow, dropwise addition of Et₃N (1.2 equiv). Stir the resulting solution at 0 °C for 30-60 minutes.

-

Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Workup: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol. Add 30% aqueous hydrogen peroxide slowly and stir vigorously for 1 hour.

-

Extraction and Purification: Extract the mixture with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined on the crude product by ¹H NMR or GC analysis.[5] Purify by flash column chromatography to yield the pure syn-aldol adduct.

Protocol 3: Mukaiyama Aldol Addition with TiCl₄

This protocol outlines a general procedure for a Lewis acid-catalyzed Mukaiyama aldol addition.[2]

Materials:

-

Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

-

Titanium tetrachloride (TiCl₄, 1.1 equiv, as a 1M solution in CH₂Cl₂)

-

Silyl enol ether (e.g., 1-(Trimethylsilyloxy)cyclohexene, 1.2 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous NaHCO₃ solution

Procedure:

-

Aldehyde Activation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C. Add the aldehyde (1.0 equiv). Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. Stir for 10 minutes.

-

Aldol Addition: Add a solution of the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes. Stir the reaction at -78 °C and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

Extraction and Purification: Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

The synthesis of β-hydroxy ketones via aldol-type reactions is a mature yet continuously evolving field. A fundamental understanding of the underlying reaction mechanisms, from enolate formation to the transition state geometries outlined by the Zimmerman-Traxler model, is essential for controlling reaction outcomes. Directed methodologies using pre-formed metal enolates provide robust control over regioselectivity, while the application of chiral auxiliaries and asymmetric catalysis offers powerful solutions for achieving high levels of stereocontrol. The protocols and data presented herein serve as a foundational guide for researchers in drug development and synthetic chemistry to rationally design and execute syntheses of these vital chemical motifs.

References

- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 4. DIRECTED ALDOL REACTION [research.cm.utexas.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. researchgate.net [researchgate.net]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. Khan Academy [khanacademy.org]

- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 12. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 13. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4-Hydroxy-3-methyl-2-butanone: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methyl-2-butanone is a beta-hydroxy ketone that has garnered interest within the scientific community. While not a widely known compound, its potential connections to bioactive natural products and its availability as a research chemical make it a molecule of interest for synthetic chemists and drug discovery researchers. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its physicochemical properties, spectroscopic data, and its link to the platelet aggregation inhibitor, PI-091.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [2] |

| CAS Number | 3393-64-4 | [2] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 90-95 °C at 15 mmHg | ChemicalBook |

| Refractive Index | 1.43800 @ 20.00 °C | The Good Scents Company |

| Specific Gravity | 0.99300 @ 25.00 °C | The Good Scents Company |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The available data from public repositories provides a clear spectral fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (90 MHz, CDCl₃): Spectral data is available, providing insights into the proton environment of the molecule.[1]

-

¹³C NMR (CDCl₃): The carbon spectrum shows characteristic peaks for the carbonyl group, the carbon-bearing the hydroxyl group, and the methyl groups.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound (liquid film) displays characteristic absorption bands corresponding to its functional groups.[1] Key peaks include a strong C=O stretch from the ketone and a broad O-H stretch from the alcohol group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry confirms the molecular weight of this compound.[1]

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery of the natural product PI-091 , a platelet aggregation inhibitor.

The Connection to PI-091

In the early 1990s, researchers at Taisho Pharmaceutical Co. isolated a novel compound, PI-091, from the fungus Paecilomyces sp. F-3430. PI-091 demonstrated inhibitory activity against platelet aggregation. While the direct precursor in the biosynthesis of PI-091 has not been definitively identified as this compound, the total synthesis of PI-091 provides a significant chemical link.

A key step in the total synthesis of PI-091 involves an aldol reaction with 3-methyl-2-butanone . This reaction establishes the core carbon skeleton that is later elaborated to form the final natural product. The structural similarity between 3-methyl-2-butanone and this compound suggests that the latter could be a potential intermediate or a related metabolite in the biosynthetic pathway of PI-091.

Experimental Protocols

General Synthesis via Aldol Reaction

The most logical synthetic route to this compound is through an aldol reaction.

Reaction:

Acetaldehyde + Acetone → this compound

Conceptual Protocol:

-

Enolate Formation: A suitable base (e.g., sodium hydroxide or lithium diisopropylamide) is used to deprotonate the alpha-carbon of acetone, forming an enolate.

-

Nucleophilic Attack: The acetone enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated during an aqueous workup to yield the final product, this compound.

Note: This is a conceptual protocol. The specific reaction conditions, such as temperature, solvent, and choice of base, would need to be optimized to achieve a good yield and minimize side reactions.

Logical Relationships and Workflows

The following diagrams illustrate the logical connection between this compound and the synthesis of PI-091, as well as a conceptual workflow for its own synthesis.

Caption: Relationship of 3-Methyl-2-butanone to the synthesis of PI-091.

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a simple yet intriguing molecule with a history tied to the discovery of the bioactive natural product PI-091. While its own biological activities are not yet well-documented, its availability and the established synthetic routes make it an accessible compound for researchers in various fields of chemistry and drug discovery. Further investigation into its natural occurrence and potential biological effects could reveal new applications for this beta-hydroxy ketone.

References

4-Hydroxy-3-methyl-2-butanone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Hydroxy-3-methyl-2-butanone (CAS No. 3393-64-4). The information is intended to assist researchers, scientists, and drug development professionals in establishing safe laboratory and manufacturing practices. Due to a lack of extensive toxicological data for this specific compound, this guide emphasizes a precautionary approach and adherence to standardized testing protocols for chemical safety assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H10O2 | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][3] |

| CAS Number | 3393-64-4 | [1][2] |

| EINECS Number | 222-238-6 | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 189.77 °C @ 760 mmHg (estimated) | [4] |

| Flash Point | 81.67 °C (179.00 °F) TCC | [4] |

| Specific Gravity | 0.993 @ 25 °C | [4] |

| Refractive Index | 1.438 @ 20 °C | [4] |

| Vapor Pressure | 0.2 mmHg @ 25 °C (estimated) | [4] |

| Solubility | Soluble in water (1,000,000 mg/L @ 25 °C, estimated) | [4] |

| logP (o/w) | -0.440 (estimated) | [4] |

Hazard Identification and Classification

The toxicological properties of this compound have not been fully investigated.[5] However, some sources indicate potential hazards. According to aggregated GHS information from the European Chemicals Agency (ECHA), a significant percentage of notifications do not classify the substance as hazardous.[3] However, a minority of notifications suggest the following hazards[3]:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Given the limited and partially conflicting data, it is prudent to handle this compound as potentially hazardous.

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound. The following PPE and handling precautions are recommended.

Personal Protective Equipment

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] | To prevent eye contact which may cause serious irritation.[3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Consider fire/flame resistant and impervious clothing.[6] | To avoid skin contact which may cause irritation.[3][5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5] | To prevent inhalation which may cause respiratory tract irritation.[3][5] |

Safe Handling Practices

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Provide appropriate exhaust ventilation at places where the chemical is handled.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Take precautionary measures against static discharge.[7]

-

Use only non-sparking tools.[7]

-

Wash hands thoroughly after handling.

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

-

Storage: Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed.[1][7] The compound is reported to be hygroscopic.[2]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and reducing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Keep in suitable, closed containers for disposal.[1]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

First-Aid Measures

Table 3: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6] |

| Skin Contact | Take off contaminated clothing immediately. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][6] |

Accidental Release Measures

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[5]

-

Wear appropriate personal protective equipment as specified in Section 3.1.

-

Absorb the spill with a non-combustible material such as earth, sand, or vermiculite.[5]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

-

Prevent the spill from entering drains or waterways.[6]

Experimental Protocols for Safety Assessment

Given the absence of comprehensive toxicity data for this compound, it is imperative that researchers conduct a thorough safety assessment before use in any application. The following OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals are the internationally recognized standards for such evaluations.

Acute Oral Toxicity

-

Protocol: OECD Test Guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[4]

-

Methodology: These guidelines describe procedures for assessing the acute toxic effects of a substance administered orally.[4] The Fixed Dose Procedure involves administering the substance at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to identify a dose that produces evident toxicity but avoids lethality.[5] The Acute Toxic Class Method allows for the classification of the substance into toxicity classes based on LD50 cut-off values, while the Up-and-Down Procedure enables the estimation of an LD50 value with a confidence interval.[4] The substance is typically administered in a single dose or multiple fractions within 24 hours to fasted animals, usually rodents.[4][8] Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[5]

Skin Irritation

-

Protocol: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[9][10]

-

Methodology: This in vitro method is a validated alternative to animal testing for skin irritation.[11] It utilizes a reconstructed human epidermis (RhE) model that mimics the upper layers of human skin.[10] The test chemical is applied topically to the RhE tissue for a defined period (e.g., up to 4 hours).[9][11] Following exposure, the viability of the tissue is measured, typically using an MTT assay, which assesses mitochondrial activity.[10] A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[10]

Eye Irritation

-

Protocol: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) and OECD Test Guideline 496 (In Vitro Eye Irritation).[1][6]

-